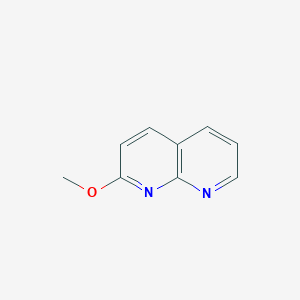
Sulfuro de propeno
Descripción general
Descripción
Propylene sulfide (PS) is an organic compound with the chemical formula C3H6S. It is a colorless, volatile liquid with a faint garlic-like odor. PS is a highly flammable and reactive compound and is widely used in the industrial and pharmaceutical industries. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and dyes. In addition, PS has been used in the production of food additives, biocides, and lubricants.
Aplicaciones Científicas De Investigación
Polimerizaciones Vivas
El sulfuro de propeno se utiliza en polimerizaciones vivas iniciadas con xantatos de potasio . Este proceso se caracteriza por altas velocidades de propagación y se puede llevar a cabo en diversas condiciones, como en masa, en solución y en emulsión . Las reacciones iniciadas con xantato de O-metilo de potasio en complejo con éter de 18-corona-6 (PMX [18C6]) han mostrado resultados impresionantes . Utilizando este complejo, se pueden preparar en cuestión de minutos a 0 °C polímeros con valores Mn altos (hasta 250 kDa) y distribuciones de peso molecular relativamente estrechas (1,1–1,4) .
Polimerización por Apertura de Anillo
El this compound se utiliza en la polimerización por apertura de anillo de monómeros que contienen azufre . Se ha demostrado que las especies tiolato derivadas de los tioles son iniciadores prometedores para la polimerización por apertura de anillo del this compound . Este proceso da como resultado la síntesis de polímeros que contienen azufre, los cuales tienen una amplia gama de aplicaciones que van desde la capacidad de respuesta a estímulos hasta la (bio)degradabilidad .
Síntesis de Polímeros de Alto Peso Molecular
La polimerización del this compound iniciada con xantatos de potasio puede preparar de manera constante polímeros con valores Mn altos (hasta 250 kDa) y distribuciones de peso molecular relativamente estrechas (1,1–1,4) en cuestión de minutos a 0 °C .
Síntesis de Polímeros que Contienen Azufre
El this compound se utiliza en la síntesis de polímeros que contienen azufre . Estos polímeros pueden proporcionar materiales novedosos con una amplia gama de aplicaciones que van desde la capacidad de respuesta a estímulos hasta la (bio)degradabilidad
Mecanismo De Acción
Target of Action
Propylene sulfide, also known as 2-Methylthiirane, is primarily involved in the polymerization process . It interacts with potassium xanthates, which serve as initiators in the polymerization of propylene sulfide .
Mode of Action
The interaction of propylene sulfide with its targets, such as potassium xanthates, leads to the formation of polymers with high molecular weight . The process is characterized by high propagation rates . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the propylene sulfide molecule is significantly lower than that for the initial attack of the initiator on the first propylene sulfide molecule .
Biochemical Pathways
The polymerization of propylene sulfide initiated with potassium xanthates is a significant biochemical pathway . This process can be carried out under various conditions, including bulk, solution, and emulsion . The polymerization process tends to complete prior to the exhaustion of the residual initiator .
Pharmacokinetics
For instance, poly(propylene sulfide) nanoparticles have been synthesized and used for drug delivery, with their size influencing cellular uptake and biodistribution .
Result of Action
The result of propylene sulfide’s action in its primary role in polymerization is the formation of polymers with high molecular weight . These polymers are prepared steadily with relatively narrow molecular weight distributions .
Action Environment
The polymerization of propylene sulfide can occur under various conditions, including bulk, solution, and emulsion . The choice of environment can influence the rate of polymerization and the properties of the resulting polymers . Environmental factors such as temperature, pH, and the presence of other substances can also influence the action, efficacy, and stability of propylene sulfide .
Safety and Hazards
Propylene Sulfide is highly flammable and toxic if swallowed. It causes skin and eye irritation and is harmful if inhaled. It is advised to keep away from heat, sparks, open flames, and other ignition sources. It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Propylene sulfide plays a significant role in biochemical reactions. It has been used in the polymerization process, initiated with potassium xanthates . The reactions initiated with potassium O-methyl xanthate in complex with 18-crown-6 ether have shown impressive results . The nature of these interactions involves the nucleophilic attack of “naked” thiolate on the Propylene sulfide molecule .
Cellular Effects
Some studies have focused on the effects of Propylene sulfide in the form of poly(propylene sulfide) nanoparticles, which have shown potential for use in proteomics research
Molecular Mechanism
The molecular mechanism of Propylene sulfide involves its interaction with various biomolecules. In the polymerization process, Propylene sulfide interacts with potassium xanthates, leading to the formation of polymers with high Mn values . Quantum-chemical calculations have revealed that the energetic barrier for the propagation reaction associated with the nucleophilic attack of “naked” thiolate on the Propylene sulfide molecule is almost twice as low in comparison with that for the initial attack of PMX [18C6] on the first Propylene sulfide molecule .
Temporal Effects in Laboratory Settings
The temporal effects of Propylene sulfide in laboratory settings are observed in the polymerization process. The polymerization of Propylene sulfide initiated with potassium xanthates tends to complete prior to the exhaustion of the residual initiator
Metabolic Pathways
The metabolic pathways that Propylene sulfide is involved in are primarily related to its role in the polymerization process
Propiedades
IUPAC Name |
2-methylthiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNVSWHUJDDZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25037-97-2 | |
| Record name | Propylene sulfide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90870835 | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Epithiopropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1072-43-1 | |
| Record name | Propylene sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propylene sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiirane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epithiopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



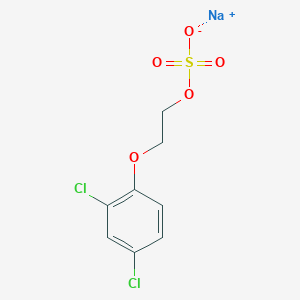
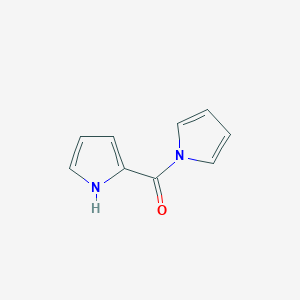
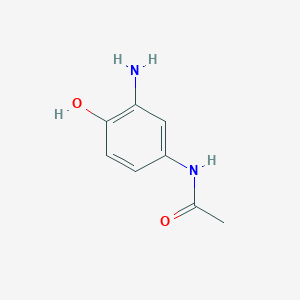
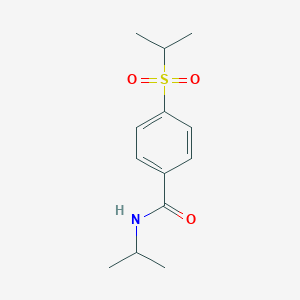
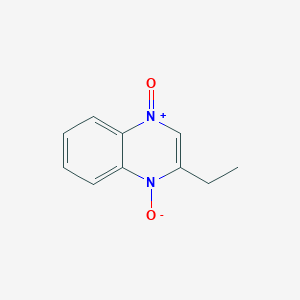
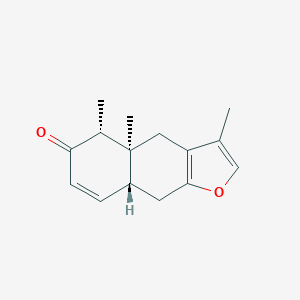
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)



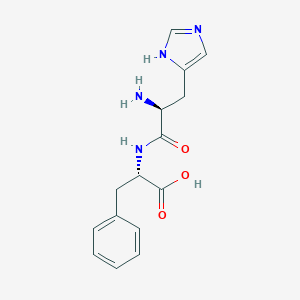
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
